1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves complex chemical reactions. For instance, Özdemir et al. (2015) investigated the synthesis of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, using FT-IR, NMR, Mass spectroscopies, and X-ray diffraction methods (Özdemir et al., 2015). This provides insight into the potential synthesis pathways for the compound of interest.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic and X-ray methods. As demonstrated by Özdemir et al. (2015), the molecular geometry can be optimized using density functional theory (DFT), which helps in understanding the structural aspects of these compounds (Özdemir et al., 2015).
Chemical Reactions and Properties
Compounds like "1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane" often undergo various chemical reactions, which can be studied using different analytical techniques. For example, the work by Malathi and Chary (2019) on the synthesis of benzo[e]pyrrolo[1,2-a][1,4]diazepine involved reactions starting from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene (Malathi & Chary, 2019).
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : Research by Kharaneko and Bogza (2013) developed a method for preparing pyrrolo[3,4-d][1,2]diazepines, heterocyclic analogs of the 2,3-benzodiazepine structure, which is a key area of interest for medicinal compounds design (Kharaneko & Bogza, 2013).
Applications in Drug Discovery
- Heterocyclic Systems with Antiproliferative Activity : A study by Kaddah et al. (2021) investigated the synthesis of pyrazole-based heterocycles, including diazepine, and evaluated their antiproliferative activity against cancer cell lines, highlighting their potential in pharmaceutical applications (Kaddah et al., 2021).
Novel Synthetic Pathways
- Novel Synthesis of N-Heterocycles : Research by El-Saghier et al. (2010) explored the synthesis of various N-heterocycles such as diazepines, emphasizing the potential of these compounds in the development of new pharmaceuticals (El-Saghier et al., 2010).
Chemical Reactions and Interactions
- Reactions with Heterocyclic Amidines : A study by Elnagdi et al. (1981) focused on the reactions of diazotised heterocyclic compounds, leading to the synthesis of pyrazolo[1,5-c]-1,2,4-triazines and other related compounds, demonstrating the versatility of these chemical reactions in synthesizing complex molecules (Elnagdi et al., 1981).
Molecular Design and Analysis
- Design of Novel Scaffolds for Drug Discovery : The work by Abrous et al. (2001) involved designing novel scaffolds that incorporate a fusion of substituted pyranose rings with diazepine structures, indicating the potential for creating new pharmaceutical compounds (Abrous et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(pyrazol-1-ylmethyl)phenyl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-19(18-6-1-5-17(15-18)16-26-12-3-9-23-26)24-10-4-11-25(14-13-24)20-21-7-2-8-22-20/h1-3,5-9,12,15H,4,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYXFMVGOKUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane |
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